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Diethyl (2-Methoxyphenyl)phosphonate

Cat. No.: B13692515
M. Wt: 244.22 g/mol
InChI Key: YUARUEDTCQMOBK-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Synthetic Chemistry

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a dynamic and continually expanding field. These compounds are integral to numerous scientific and industrial sectors, including medicinal, agricultural, and materials chemistry. Their unique physical and biological characteristics, stemming from phosphorus's variable oxidation states and coordination abilities, make them highly versatile. In synthetic chemistry, organophosphorus reagents are fundamental for constructing complex molecules. Perhaps the most famous application is the Wittig reaction, which utilizes phosphorus ylides to synthesize alkenes, a cornerstone of organic synthesis. Beyond this, phosphonates are widely used as crucial intermediates, ligands for transition-metal catalysts, and building blocks for bioactive molecules.

Overview of Phosphonate (B1237965) Compounds: Structure and Reactivity Potential

Phosphonates are organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom (C-P(O)(OR)₂). This structure imparts a tetrahedral geometry to the phosphorus center.

The defining feature of phosphonates is the highly stable carbon-phosphorus (C-P) bond. Their reactivity is often centered around this functional group. For instance, phosphonate-stabilized carbanions are key nucleophiles in the Horner-Wadsworth-Emmons (HWE) reaction, a vital method for creating alkenes with a strong preference for the (E)-isomer. sigmaaldrich.com The phosphonate group itself can also influence the reactivity of adjacent parts of the molecule, a feature that has been exploited in modern synthetic methodologies.

Contextualization of Diethyl (2-Methoxyphenyl)phosphonate within the Class of Arylphosphonates

Arylphosphonates are a subclass of phosphonates where the phosphorus atom is directly bonded to an aromatic ring. These compounds have garnered significant attention due to their utility as precursors to phosphine (B1218219) ligands for catalysis, as well as their presence in various agricultural and pharmaceutical agents. sigmaaldrich.com

This compound is a specific member of this class. Its structure features a diethyl phosphonate moiety attached to a benzene (B151609) ring, which is further substituted with a methoxy (B1213986) (-OCH₃) group at the ortho-position (the carbon atom adjacent to the point of phosphonate attachment). The presence and position of this methoxy group can influence the electronic properties and steric environment of the molecule, thereby affecting its synthesis and reactivity.

Table 1: Physicochemical Properties of this compound (Predicted/Estimated)

Property Value
Molecular Formula C₁₁H₁₇O₄P
Molecular Weight 244.22 g/mol
Appearance Expected to be a colorless to pale yellow oil
Boiling Point Estimated >150 °C at reduced pressure

| Density | Estimated ~1.15 g/cm³ |

Note: The values in this table are estimates as specific experimental data is not widely published. They are based on the properties of structurally similar arylphosphonates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17O4P B13692515 Diethyl (2-Methoxyphenyl)phosphonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17O4P

Molecular Weight

244.22 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methoxybenzene

InChI

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-9-7-6-8-10(11)13-3/h6-9H,4-5H2,1-3H3

InChI Key

YUARUEDTCQMOBK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1OC)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 2 Methoxyphenyl Phosphonate and Analogues

Established Synthetic Pathways for Arylphosphonates

The formation of a stable carbon-phosphorus (C-P) bond on an aromatic ring is the key challenge in the synthesis of arylphosphonates. Over the years, several reliable methods have been established, with the Michaelis-Arbuzov and palladium-catalyzed cross-coupling reactions being the most prominent.

Michaelis-Arbuzov Reaction Strategies for Phosphonate (B1237965) Synthesis

The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a cornerstone in the synthesis of organophosphorus compounds. wikipedia.org The classical reaction involves the transformation of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), into a pentavalent phosphorus species upon reaction with an alkyl halide. wikipedia.orgnih.gov

The mechanism is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide in an SN2 fashion. wikipedia.orgorganic-chemistry.org This step forms a phosphonium (B103445) salt intermediate. In the subsequent step, the displaced halide anion acts as a nucleophile, attacking one of the alkyl carbons of the phosphite ester moiety, leading to the formation of the final phosphonate product and an alkyl halide byproduct. wikipedia.org

While highly effective for alkyl halides, the classical Michaelis-Arbuzov reaction is generally not suitable for the synthesis of arylphosphonates from unactivated aryl halides due to the difficulty of performing an SN2 reaction on an sp²-hybridized carbon. However, modifications to this reaction have expanded its scope. For instance, Lewis acid-mediated Michaelis-Arbuzov reactions can facilitate the formation of certain arylmethyl phosphonates at room temperature. organic-chemistry.orgorganic-chemistry.org Furthermore, palladium-catalyzed versions of the Arbuzov reaction have been developed, effectively bridging the gap to modern cross-coupling techniques for the synthesis of arylphosphonates from aryl iodides. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Phosphonate Scaffolds

The advent of transition-metal catalysis has revolutionized the synthesis of arylphosphonates, providing mild and highly efficient routes. Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, are now widely used for the formation of aryl-phosphonate bonds. These reactions typically involve the coupling of an aryl halide (or pseudo-halide like a triflate) with a P(O)H compound, such as diethyl phosphite. researchgate.net

The general catalytic cycle for this transformation begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is followed by a base-assisted deprotonation of the diethyl phosphite and subsequent reaction with the Pd(II) complex. The final step is reductive elimination, which forms the desired C-P bond of the arylphosphonate and regenerates the active Pd(0) catalyst.

The versatility of this method is enhanced by the wide variety of available palladium precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and phosphine (B1218219) ligands that can be used to tune the catalyst's reactivity and stability. organic-chemistry.orgresearchgate.net Ligands like DPEPhos and Xantphos have proven effective in promoting the coupling of aryl fluorosulfonates and phosphites. researchgate.net Nickel-based catalysts have also emerged as a cost-effective and powerful alternative for these cross-coupling reactions. researchgate.net These methods exhibit broad functional group tolerance and are applicable to a wide range of substituted aryl halides, making them a preferred strategy for synthesizing complex arylphosphonate scaffolds. digitellinc.com

Direct Synthesis Routes to Diethyl (2-Methoxyphenyl)phosphonate and Related Structures

The synthesis of the specific target molecule, this compound, relies on the direct formation of the C-P bond at the ortho-position of an anisole (B1667542) scaffold. While direct C-H activation of anisole is a theoretical possibility, the most practical and regioselective "direct" methods involve pre-functionalized starting materials like 2-haloanisoles.

Preparation via Reactions Involving Anisole and Phosphite Reagents

The most common and direct synthetic route to this compound involves the cross-coupling of a 2-substituted anisole derivative with a phosphite reagent. The starting material of choice is typically 2-bromoanisole (B166433) or 2-iodoanisole, as the carbon-halogen bond provides a reactive site for transition metal-catalyzed C-P bond formation.

Specific Conditions and Catalysts for Aryl-Phosphonate Bond Formation

The successful synthesis of this compound via palladium-catalyzed cross-coupling hinges on the careful selection of reaction parameters. A typical procedure involves reacting 2-bromoanisole with diethyl phosphite in the presence of a palladium catalyst, a phosphine ligand, and a base.

Nickel-catalyzed systems offer an alternative, sometimes with different ligand requirements or reactivity profiles, especially for sterically hindered substrates. rsc.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Below is a table summarizing typical conditions for the palladium-catalyzed synthesis of arylphosphonates from aryl bromides.

ParameterCommon Reagents/ConditionsRole in Reaction
Aryl Halide2-Bromoanisole, 2-IodoanisoleSource of the aryl group
Phosphorus SourceDiethyl phosphite ((EtO)₂P(O)H)Source of the phosphonate group
Catalyst PrecursorPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst
LigandXantphos, DPEPhos, P(t-Bu)₃Stabilizes the catalyst and facilitates the catalytic cycle
BaseTriethylamine (B128534) (Et₃N), K₂CO₃, NaOt-BuDeprotonates diethyl phosphite and neutralizes HX byproduct
SolventToluene (B28343), Dioxane, DMF, DMSOSolubilizes reactants and facilitates heat transfer
Temperature80 - 120 °CProvides activation energy for the reaction

Advanced Synthetic Techniques for Functionalized this compound Derivatives

Beyond the synthesis of the parent compound, advanced methodologies allow for the creation of more complex derivatives with tailored functionalities. These techniques often involve multi-component reactions where the core (2-methoxyphenyl)phosphonate structure is assembled along with other substituents in a single synthetic operation.

A prominent example is the synthesis of α-aminophosphonate derivatives, which are valuable in medicinal chemistry. The synthesis of Diethyl (((2-methoxyphenyl)(phenylamino)methyl)phosphonate illustrates this approach. This molecule can be prepared through a one-pot, three-component reaction involving 2-methoxybenzaldehyde (B41997), aniline (B41778), and diethyl phosphite. This transformation, a variant of the Kabachnik-Fields reaction, simultaneously forms a new C-C bond, a C-N bond, and the crucial C-P bond.

This strategy provides a highly efficient route to structurally complex molecules that would be difficult to access through functionalization of pre-formed this compound. It demonstrates how the fundamental building blocks can be integrated into advanced synthetic pathways to generate a diverse library of functionalized phosphonate derivatives. Another advanced strategy involves the ortho-C–H borylation of a pre-formed aryl phosphonate, which installs a boronic ester that can be subsequently converted into a wide array of functional groups, providing rapid entry into highly-substituted phosphoarenes. nih.gov

Trichloroacetimidate (B1259523) and Acetate Coupling Methods for Ether Phosphonate Formation

Efficient methods for the formation of ether phosphonates have been developed utilizing trichloroacetimidate and acetate coupling. These strategies involve the activation of an α-hydroxyphosphonate precursor, specifically Diethyl (hydroxy(2-methoxyphenyl)methyl)phosphonate, by converting its hydroxyl group into a more effective leaving group. rsc.org

In the trichloroacetimidate method, the α-hydroxyphosphonate is reacted with trichloroacetonitrile (B146778) in the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to form an α-trichloroacetimidate derivative. Similarly, the acetate method involves treating the α-hydroxyphosphonate with acetic anhydride. rsc.orgresearchgate.net These activated intermediates are then reacted with various primary and secondary alcohols, which act as O-nucleophiles. The reaction is typically promoted by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to facilitate the C–O bond formation and yield the desired ether phosphonates. rsc.orgresearchgate.net

These coupling reactions are notable for their good yields, generally ranging from 55% to 90%, and relatively short reaction times. rsc.orgresearchgate.net The trichloroacetimidate method has been observed to provide slightly better results in some cases. rsc.org This approach allows for the synthesis of a diverse library of diethyl alkyloxy(2-methoxyphenyl)methyl phosphonates.

Table 1: Comparison of Coupling Methods for Ether Phosphonate Synthesis

Method Activating Reagent Catalyst Typical Yields Key Features
Trichloroacetimidate Trichloroacetonitrile TMSOTf (catalytic) Good to Excellent (up to 90%) Generally slightly higher yields, forms a very good leaving group.

| Acetate | Acetic Anhydride | TMSOTf (catalytic) | Good (55-85%) | Readily available activating agent, effective for various alcohols. |

Synthesis of α-Aminophosphonate Analogues Incorporating 2-Methoxyphenyl Moieties

The synthesis of α-aminophosphonates, which are structural analogues of α-amino acids, is a significant area of organophosphorus chemistry. rsc.orgmdpi.com Analogues incorporating the 2-methoxyphenyl group are typically synthesized via a one-pot, three-component reaction, often referred to as the Pudovik or Kabachnik-Fields reaction.

This reaction involves the condensation of 2-methoxybenzaldehyde, an amine (such as aniline or various substituted amines), and diethyl phosphite. The reaction can be performed under solvent-free conditions or in various solvents and is often catalyzed by Lewis acids, Brønsted acids, or bases. The general mechanism proceeds through the formation of a Schiff base (imine) from the aldehyde and the amine, followed by the nucleophilic addition of diethyl phosphite to the imine C=N double bond to form the target α-aminophosphonate. rsc.org

The versatility of this method allows for the creation of a wide range of α-aminophosphonate derivatives by varying the amine component. This enables the introduction of different substituents, leading to a library of compounds with diverse structural features. These compounds are of interest for their potential biological activities. rsc.orgmdpi.com

Table 2: Three-Component Synthesis of α-Aminophosphonates

Component 1 Component 2 Component 3 Product

Preparation of α-Hydroxyphosphonate Derivatives and Subsequent Transformations

The cornerstone for many synthetic routes targeting this compound analogues is the preparation of α-hydroxyphosphonates. The most common method for this is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite, such as diethyl phosphite, to the carbonyl group of an aldehyde. For the synthesis of the direct precursor, 2-methoxybenzaldehyde is reacted with diethyl phosphite. This addition is typically catalyzed by a base, like triethylamine, or an acid. The reaction can often be performed under mild, solvent-free, or minimal solvent conditions, making it an efficient and green protocol.

The resulting Diethyl (hydroxy(2-methoxyphenyl)methyl)phosphonate is a versatile intermediate that can undergo various subsequent transformations.

Etherification: As described in section 2.3.1, the hydroxyl group can be activated and reacted with alcohols to form α-ether phosphonates. researchgate.net

Halogenation: The hydroxy group can be replaced by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide. This transformation yields α-halophosphonates, which are valuable precursors for other nucleophilic substitution reactions.

Sulfonylation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base, converts the α-hydroxyphosphonate into the corresponding α-sulfonyloxyphosphonate (e.g., mesylate or tosylate). These derivatives are excellent substrates for nucleophilic substitution and elimination reactions, including the Arbuzov reaction with phosphites to form methylenebisphosphonates.

Amination: The hydroxy group can be directly substituted by an amino group by reacting the α-hydroxyphosphonate with primary or secondary amines, often under microwave irradiation, to yield α-aminophosphonates.

These transformations highlight the synthetic utility of α-hydroxyphosphonates as key building blocks for accessing a wide array of functionally diverse phosphonate analogues.

Mechanochemically Activated Synthesis of α,β-Unsaturated Diethyl (Methoxyphenyl)vinylphosphonates

Mechanochemistry, which utilizes mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, offers a sustainable and solvent-free alternative to traditional solution-phase synthesis. This technique can be applied to the synthesis of α,β-unsaturated phosphonates via reactions like the Knoevenagel condensation.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. To synthesize α,β-unsaturated Diethyl (methoxyphenyl)vinylphosphonates, 2-methoxybenzaldehyde can be reacted with an active methylene phosphonate, such as diethyl (cyanomethyl)phosphonate or diethyl phosphonatoacetate.

Under mechanochemical, solvent-free conditions, the reactants are milled together, often in the presence of a solid-state catalyst. This approach can lead to faster reaction times and high product yields without the need for bulk solvents, simplifying purification and reducing waste. rsc.org The condensation results in the formation of a new carbon-carbon double bond, yielding the desired α,β-unsaturated vinylphosphonate. This method is part of a growing field of green chemistry focused on reducing environmental impact.

Table 3: Components for Mechanochemical Knoevenagel Condensation

Aldehyde Component Active Methylene Component Potential Catalyst Product Type
2-Methoxybenzaldehyde Diethyl (cyanomethyl)phosphonate Chitosan, Basic Alumina Diethyl (1-cyano-2-(2-methoxyphenyl)vinyl)phosphonate

Fundamental Reaction Pathways of Phosphonates

While specific experimental studies on the fundamental reactivity of this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established chemistry of analogous phosphonate esters. The reactivity of the phosphonate group is central to its utility in organic synthesis.

Hydrolysis and Alkylation Reactivity at the Phosphonate Center

The phosphorus center in this compound is susceptible to nucleophilic attack, leading to hydrolysis or alkylation.

Hydrolysis: The hydrolysis of diethyl phosphonates can occur under both acidic and basic conditions to yield the corresponding phosphonic acid. nih.gov Under acidic conditions, the reaction typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom. nih.gov Basic hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. nih.gov The presence of the 2-methoxyphenyl group is not expected to significantly alter these fundamental pathways, although it may influence the reaction rates due to steric and electronic effects.

A general representation of the hydrolysis of a diethyl phosphonate is shown below: (EtO)₂P(O)R + 2 H₂O → (HO)₂P(O)R + 2 EtOH

Microwave-assisted hydrolysis of phosphonate diesters using hydrochloric acid has been reported as an efficient method for the preparation of phosphonic acids. rsc.org

Alkylation: The phosphorus-hydrogen bond in diethyl phosphite, a tautomer of diethyl phosphonate, allows for deprotonation by a strong base to form a phosphite anion. This anion is a potent nucleophile that can be alkylated at the phosphorus atom, a transformation known as the Michaelis–Becker reaction. wikipedia.org This reaction is a common method for the formation of a carbon-phosphorus bond. wikipedia.org

A general scheme for the alkylation of diethyl phosphite is as follows: (EtO)₂P(O)H + Base → (EtO)₂P(O)⁻ (EtO)₂P(O)⁻ + R-X → (EtO)₂P(O)R + X⁻

Condensation Reactions with Nitrogen-Containing Nucleophiles

Phosphonates can undergo condensation reactions with various nitrogen-containing nucleophiles, such as amines. These reactions often require activation of the phosphonate group or the amine. For instance, diethyl phosphite can react with amines, leading to the displacement of an ethoxy group and the formation of a phosphonamidate. wikipedia.org

The reaction of 2-alkynylbenzaldehydes, anilines, and diethyl phosphite in the presence of a catalyst system can lead to the formation of α-amino (2-alkynylphenyl)-methylphosphonates. nih.gov Another relevant reaction is the condensation of diethyl phosphite with imines, often catalyzed by Lewis acids, to produce α-aminophosphonates. While no specific examples involving this compound are readily available, its participation in similar transformations is chemically plausible.

Applications of this compound in Carbon-Carbon Bond Formation

The most prominent application of phosphonate esters in carbon-carbon bond formation is the Horner-Wadsworth-Emmons (HWE) olefination.

The Horner-Wadsworth-Emmons Olefination: Principles and Stereochemical Control

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. wikipedia.org This reaction offers several advantages over the related Wittig reaction, including the use of more nucleophilic and less basic carbanions and the formation of a water-soluble phosphate (B84403) byproduct that is easily removed. wikipedia.orgalfa-chemistry.com

Reaction Mechanism and Intermediates in HWE Olefination

The mechanism of the HWE reaction involves several key steps: nrochemistry.com

Deprotonation: A base removes the acidic α-proton from the phosphonate to form a stabilized phosphonate carbanion.

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

Oxaphosphetane Formation: The resulting alkoxide attacks the electrophilic phosphorus atom to form a cyclic four-membered intermediate known as an oxaphosphetane.

Elimination: The oxaphosphetane collapses to yield the alkene and a dialkyl phosphate salt.

The formation of the oxaphosphetane is generally the rate-determining step. nrochemistry.com

Diastereoselectivity in the Formation of E-Alkenes

A significant feature of the HWE reaction is its high stereoselectivity, typically favoring the formation of (E)-alkenes (trans-olefins). wikipedia.orgalfa-chemistry.com This selectivity is attributed to thermodynamic control during the reaction. The intermediates leading to the (E)-alkene are sterically less hindered and therefore thermodynamically more stable than those leading to the (Z)-alkene. The reversibility of the initial addition step allows for equilibration to the more stable intermediate, which then proceeds to the (E)-alkene product. harvard.edu

The stereochemical outcome can be influenced by several factors, including the structure of the phosphonate, the aldehyde or ketone, the base used, and the reaction conditions. For instance, the reaction of 2-methoxybenzaldehyde with triethylphosphonoacetate, a compound structurally similar to the carbanion derived from this compound, has been shown to afford the corresponding α,β-unsaturated ester with high conversion and selectivity. researchgate.net It is expected that the reaction of the carbanion of this compound with aldehydes would similarly exhibit a high preference for the (E)-alkene product.

Adaptations and Variations in HWE Reaction Conditions

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental method for the synthesis of alkenes, particularly E-alkenes, from stabilized phosphonate carbanions and carbonyl compounds. wikipedia.orgorganic-chemistry.org The stereochemical outcome and efficiency of the HWE reaction involving substrates like this compound are highly dependent on a set of adaptable reaction conditions. Key factors that can be varied to influence the reaction include the choice of base, solvent, temperature, and the presence of additives or catalysts. researchgate.netresearchgate.net

The nature of the base used for the deprotonation of the phosphonate is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. conicet.gov.ar The choice of the counterion (e.g., Li+, Na+, K+) associated with the base can affect the aggregation state and reactivity of the resulting phosphonate carbanion, thereby influencing the E/Z selectivity of the alkene product. wikipedia.org For instance, lithium salts are known to favor the formation of Z-alkenes under certain conditions, whereas potassium salts often lead to higher E-selectivity.

Solvent polarity and coordinating ability also play a significant role. Aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typical choices. The solvent can influence the solubility of the intermediates and the stability of the transition states, which in turn affects reaction rates and stereoselectivity.

Reaction temperature is another crucial parameter. Lower temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction, potentially leading to higher stereoselectivity, whereas higher temperatures may favor the thermodynamically more stable E-alkene. wikipedia.org For substrates with thermally sensitive functional groups, maintaining lower temperatures is essential to prevent side reactions.

Furthermore, the use of additives such as crown ethers (e.g., 18-crown-6) can sequester metal cations, leading to a "naked" phosphonate anion with increased reactivity and altered stereoselectivity. researchgate.net In some variations, Lewis acids have been employed to activate the carbonyl group, facilitating the initial nucleophilic attack by the phosphonate carbanion. The steric and electronic properties of the 2-methoxyphenyl group in this compound can also influence the optimal conditions, potentially requiring tailored adjustments to achieve the desired outcome.

Nickel-Catalyzed Suzuki-Miyaura Coupling for Aryl-Phosphonate Conjugates

The synthesis of aryl-phosphonate conjugates, which are valuable in medicinal chemistry and materials science, can be effectively achieved through cross-coupling reactions. While palladium catalysis is common, nickel-catalyzed Suzuki-Miyaura couplings have emerged as a more economical and sustainable alternative. nih.govacs.org An environmentally friendly protocol has been developed for the synthesis of 2-aryl allyl phosphonates using a water-soluble nickel catalyst system. nih.govnih.gov

This reaction couples (2-haloallyl)phosphonates with various arylboronic acids in water under aerobic conditions. nih.gov The catalytic system typically consists of Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) and a cationic 2,2′-bipyridyl ligand. nih.gov The reaction demonstrates high functional group tolerance, making it a versatile method for synthesizing a diverse range of aryl-phosphonate conjugates. acs.org

A complementary strategy involves using an arylphosphonate-based boronate ester as the nucleophilic partner in the coupling reaction. ncl.ac.uk This approach, demonstrated with palladium catalysis, involves the reaction of a compound like diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate with an aryl halide. This method can provide improved yields in cases where the standard coupling orientation is inefficient. ncl.ac.uk For instance, the reaction between 2-methoxy-1-naphthylboronic acid and diethyl (2-bromophenyl)phosphonate gave only a 6% yield, whereas the complementary reaction between diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate and 1-bromo-2-methoxynaphthalene (B48351) resulted in a significantly higher 56% yield under the same conditions. ncl.ac.uk This highlights the potential advantages of using phosphonate-substituted boronate esters in the synthesis of complex biaryl monophosphonates.

Table 1: Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling of (2-haloallyl)phosphonates

Parameter Condition
Catalyst System NiSO₄·6H₂O / Cationic 2,2′-bipyridyl ligand (5 mol %)
Reactants (2-haloallyl)phosphonate (1.0 mmol), Arylboronic acid (2.0 mmol)
Base K₃PO₄ (1.5 mmol)
Solvent H₂O (4 mL)
Temperature 120 °C
Atmosphere Air
Reaction Time 1 hour

| Yields | Good to excellent |

This data is based on a general protocol for the synthesis of 2-aryl allyl phosphonates and serves as a representative example. nih.govnih.gov

Conversion of Aldehydes into Acetylenes via Phosphonate Reagents

The one-carbon homologation of aldehydes to terminal acetylenes is a valuable transformation in organic synthesis. A prominent method for this conversion is the Ohira-Bestmann reaction, which utilizes an α-diazo-β-ketophosphonate reagent, typically dimethyl (1-diazo-2-oxopropyl)phosphonate. nih.gov This reagent, upon treatment with a base like potassium carbonate in methanol, generates a dimethyl diazomethyl phosphonate anion in situ. This anion then reacts with an aldehyde to form an alkyne, releasing dimethyl phosphate as a byproduct. nih.gov

While this compound is not directly a reagent for this transformation, its structural scaffold can be conceptually adapted. To function as an aldehyde-to-alkyne conversion reagent, the α-carbon of the phosphonate would need to be converted into a diazo group. For example, a precursor like diethyl (2-oxo-2-(2-methoxyphenyl)ethyl)phosphonate could potentially be synthesized and then subjected to a diazo transfer reaction to generate the corresponding α-diazo phosphonate.

The general mechanism involves the addition of the phosphonate-stabilized diazo anion to the aldehyde, followed by a sequence of intramolecular rearrangements and elimination steps that ultimately lead to the formation of the alkyne and the phosphate byproduct. The convenience of this method lies in its typically mild reaction conditions and the ability to perform the reaction on a large scale. nih.gov Modified reagents have also been developed to improve handling and cost-effectiveness, such as those derived from inexpensive 2-bromoacetophenone. nih.gov

Metal-Catalyzed Transformations and Domino Reactions

Rhodium(II) carboxylate complexes have been shown to catalyze the selective migration of electron-withdrawing groups in the transformation of β-substituted styryl azides into 3-substituted indoles. nih.gov This reaction represents a significant shift in reactivity compared to the thermal decomposition of these substrates, which typically yields 2-substituted indoles. The migratory aptitude follows the order: ester << amide < H < sulfonyl < benzoyl << nitro, indicating a strong preference for nitro group migration. nih.gov

While direct studies on substrates bearing a (2-methoxyphenyl)phosphonate moiety are not available, one can hypothesize its potential influence on such a transformation. If a styryl azide (B81097) were synthesized with a this compound group on the phenyl ring, the electronic properties of this substituent could modulate the catalytic cycle. The electron-withdrawing nature of the phosphonate group might affect the electron density of the aromatic ring and, consequently, the stability of the intermediates in the rhodium-catalyzed process. This could potentially influence the rate and efficiency of the nitro-group migration. The reaction provides a powerful synthetic tool for constructing functionalized N-heterocycles from readily accessible starting materials. nih.gov

Domino reactions that form multiple chemical bonds in a single operation offer significant advantages in terms of efficiency and atom economy. A bimetallic system using copper and iron has been developed for the direct oxyphosphorylation of aromatic aldehydes to yield α-ketophosphonates. rsc.org This domino reaction involves the addition of a diethyl phosphonate to an electron-deficient alkene (generated in situ or used directly, like ethyl cinnamate), followed by oxidation.

The reaction is typically catalyzed by a combination of a copper salt (e.g., CuOTf) and an iron salt (e.g., FeCl₃) in a solvent like DMSO, under an oxygen atmosphere at elevated temperatures (e.g., 90 °C). rsc.org Mechanistic studies, including radical capture experiments using TEMPO, suggest that the reaction proceeds through a radical pathway. rsc.org The bimetallic system is crucial for the success of the transformation, as the absence of either metal catalyst results in a significant drop in product yield.

This methodology is directly applicable to phosphonates like diethyl phosphonate and could likely be extended to substituted analogues. Therefore, this compound could potentially be used in a similar bimetallic-catalyzed oxyphosphorylation reaction, allowing for the synthesis of α-keto-β-(2-methoxyphenyl)phosphonates, which are versatile building blocks in organic synthesis.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Sodium hydride
Potassium tert-butoxide
Lithium bis(trimethylsilyl)amide
Tetrahydrofuran
Dimethylformamide
18-crown-6
Nickel(II) sulfate hexahydrate
Potassium phosphate
Diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate
2-methoxy-1-naphthylboronic acid
Diethyl (2-bromophenyl)phosphonate
1-bromo-2-methoxynaphthalene
Dimethyl (1-diazo-2-oxopropyl)phosphonate
Potassium carbonate
Methanol
Dimethyl phosphate
2-bromoacetophenone
Diethyl (2-oxo-2-(2-methoxyphenyl)ethyl)phosphonate
Copper trifluoromethanesulfonate (CuOTf)
Iron(III) chloride (FeCl₃)
Dimethyl sulfoxide (B87167) (DMSO)
Ethyl cinnamate

Transetherification Reactions in Phosphonate Chemistry

Transetherification, or alcoholysis, represents a key transformation for phosphonate esters, allowing for the modification of the alkoxy groups attached to the phosphorus atom. This reaction is crucial for synthesizing phosphonates with mixed or different ester functionalities, which can serve as valuable intermediates in organic synthesis. However, the process is often competitive with dealkylation reactions that lead to the formation of phosphonic acids.

While specific research on the transetherification of this compound is not extensively detailed in the available literature, studies on structurally similar aryl phosphonates, such as diethyl phenylphosphonate (B1237145), provide significant insights into the expected chemical behavior and reaction pathways.

Investigations into the microwave-assisted alcoholysis of diethyl phenylphosphonate with alcohols like butanol, in the presence of ionic liquids (ILs), reveal a complex interplay between transetherification and O-dealkylation (fission of the P-O-Et bond) mtak.hu. The reaction can yield a mixture of products, including the partially transetherified phosphonate (e.g., ethyl butyl phenylphosphonate), the fully transetherified product (e.g., dibutyl phenylphosphonate), and the corresponding dealkylated species (phosphonic ester-acids and the phosphonic diacid) mtak.hu.

The general reaction scheme can be depicted as follows:

Scheme 1: Competing Pathways in the Alcoholysis of Diethyl Phenylphosphonate

Possible routes for the formation of intermediates and products during the alcoholysis of diethyl phenylphosphonate (1), leading to transetherified products (2, 3) and dealkylated acids (4, 5, 6) mtak.hu.

The selection of the ionic liquid catalyst and reaction conditions, such as temperature and time, plays a critical role in directing the reaction toward either transetherification or dealkylation mtak.hu. For instance, using certain ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) or 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) can facilitate both the exchange of alkoxy groups and the cleavage of the P-O ester bond mtak.hu. In contrast, ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate ([emim][HSO₄]) can more selectively promote the dealkylation to the phosphonic ester-acid or the diacid mtak.hu.

The following tables summarize the results from the microwave-assisted reaction of diethyl phenylphosphonate with butanol, demonstrating how different ionic liquids and conditions influence the product distribution mtak.hu.

Table 1: Alcoholysis of Diethyl Phenylphosphonate (1) with Butanol in the Presence of Various Ionic Liquids mtak.hu

Interactive Data Table
EntryIonic Liquid (10 mol%)Temp (°C)Time (h)Product Distribution (%) [a]
1
1[bmim][BF₄]160122
2[bmim][BF₄]16030
3[bmim][BF₄]20018
4[bmim][PF₆]160124
5[emim][HSO₄]20020
6[emim][HSO₄]2203.750

a) On the basis of relative ³¹P NMR integrals. Product key: 1 : Diethyl phenylphosphonate; 2 : Ethyl butyl phenylphosphonate; 3 : Dibutyl phenylphosphonate; 4 : Phenylphosphonic acid ethyl ester; 5 : Phenylphosphonic acid butyl ester; 6 : Phenylphosphonic acid.

These findings indicate that achieving complete transetherification requires forcing conditions, such as higher temperatures and longer reaction times, which can also promote the undesired dealkylation side reaction. The mechanism for dealkylation in the presence of ionic liquids is proposed to involve the attack of the IL's anion (e.g., BF₄⁻) on the ethyl group, leading to the formation of a phosphonate salt that is subsequently hydrolyzed to the acid upon workup mtak.hu.

For this compound, a similar reactivity pattern is anticipated. The presence of the methoxy (B1213986) group on the aromatic ring may exert some electronic influence on the phosphorus center, but the fundamental competition between transetherification at the ethoxy groups and their cleavage is expected to persist. Fine-tuning of reaction parameters, including the choice of catalyst and alcohol, would be essential to selectively achieve the desired mixed or fully substituted phosphonate esters.

Conclusion

Diethyl (2-Methoxyphenyl)phosphonate stands as a representative example of the utility and synthetic potential inherent in the arylphosphonate class of molecules. While its synthesis is best achieved through established palladium-catalyzed methods like the Hirao reaction, its true value is highlighted in modern synthetic applications. The ability of the phosphonate (B1237965) group to act as a directing element in C-H borylation reactions opens up efficient pathways to complex, highly substituted aromatic compounds. sigmaaldrich.com This functionality ensures that this compound and related structures will continue to be valuable building blocks in the ongoing quest for novel molecules in materials science, catalysis, and medicinal chemistry.

Spectroscopic Characterization Techniques for Diethyl 2 Methoxyphenyl Phosphonate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of Diethyl (2-Methoxyphenyl)phosphonate, offering precise insights into the hydrogen, carbon, and phosphorus atoms within the molecule.

Proton NMR (¹H NMR) analysis of this compound, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals for the ethoxy, methoxy (B1213986), and aromatic protons.

The protons of the two ethoxy groups give rise to a triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons, due to coupling with each other and with the phosphorus atom. The methoxy group protons appear as a sharp singlet. The four protons on the aromatic ring produce a complex multiplet pattern in the downfield region of the spectrum. rsc.org

Detailed findings from ¹H NMR analysis are summarized in the table below. rsc.org

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
OCH₂CH₃ 1.31Triplet (t)7.16H
OCH₃ 3.87Singlet (s)-3H
OCH₂ CH₃4.04 – 4.21Multiplet (m)-4H
Aromatic-H6.88 – 7.02Multiplet (m)-2H
Aromatic-H7.48Triplet (t)8.01H
Aromatic-H7.75 – 7.83Multiplet (m)-1H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum shows characteristic resonances for the carbons of the ethoxy groups, the methoxy group, and the aromatic ring. A key feature is the presence of carbon-phosphorus coupling (J-coupling), which results in the splitting of signals for carbons located near the phosphorus atom. rsc.org

The aromatic carbon directly bonded to the phosphorus atom (C-P) is observed as a doublet with a large coupling constant, a characteristic feature of arylphosphonates. rsc.org Other aromatic carbons also exhibit smaller couplings to the phosphorus atom.

The table below presents the detailed ¹³C NMR spectral data. rsc.org

Carbon AtomChemical Shift (δ) ppmMultiplicity (due to P-coupling)Coupling Constant (J) Hz
OCH₂C H₃16.3Doublet (d)6.5
OC H₃55.8Singlet (s)-
OC H₂CH₃62.2Doublet (d)5.5
Aromatic-C111.9Doublet (d)14.5
Aromatic-C120.3Doublet (d)14.5
Aromatic-C134.2Doublet (d)2.2
Aromatic-C135.0Doublet (d)7.0
Aromatic C-PNot explicitly reportedDoublet (d)~185
Aromatic C-O161.3Doublet (d)2.8

Note: The assignment for the carbon directly attached to phosphorus (Aromatic C-P) is estimated based on typical values for aryl phosphonates, as it was not explicitly detailed in the provided search snippets.

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for characterizing organophosphorus compounds. Since ³¹P has a nuclear spin of ½ and 100% natural abundance, it provides sharp and easily interpretable signals. For this compound, the ³¹P NMR spectrum, typically recorded with proton decoupling, shows a single resonance. rsc.org This singlet indicates the presence of a single phosphorus environment within the molecule. The chemical shift is characteristic of an arylphosphonate ester.

NucleusChemical Shift (δ) ppmReference
³¹P17.11External H₃PO₄

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound based on their characteristic absorption of infrared radiation. The key vibrational bands expected in the FT-IR spectrum include a strong absorption from the phosphoryl (P=O) group, stretches from the P-O-C and C-O-C linkages, and absorptions corresponding to the aromatic ring and aliphatic C-H bonds.

The most prominent peak in the spectrum is typically the P=O stretching vibration. The P-O-C and aromatic C-O ether stretches also give rise to strong, characteristic bands.

The table below summarizes the expected characteristic FT-IR absorption bands.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-HStretching3000 - 2850Medium
P=OStretching1270 - 1240Strong
Aromatic C=CStretching1600 - 1450Medium
P-O-C (Alkyl)Stretching1050 - 1020Strong
C-O-C (Aryl Ether)Asymmetric Stretching1260 - 1230Strong

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the aromatic ring, such as the "ring breathing" mode. While strong infrared absorptions like the P=O stretch are also Raman active, they may be weaker compared to the symmetric aromatic modes. Specific experimental Raman data for this compound is not widely reported, but the technique remains a valuable tool for confirming the presence and substitution pattern of the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can gain insights into the electronic structure of a compound. This information is particularly valuable for compounds containing chromophores, which are parts of a molecule that absorb light.

In the case of this compound, the presence of the methoxy-substituted phenyl group constitutes the primary chromophore. The interaction of this aromatic system with the phosphonate (B1237965) group influences the energy of its electronic transitions. While specific experimental UV-Vis absorption maxima for this compound are not extensively reported in publicly available literature, theoretical studies on related compounds, such as diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, have been conducted using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to predict their electronic absorption spectra. ijariie.com These computational approaches help in understanding the nature of the electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic compounds. The position and intensity of these absorption bands are sensitive to the solvent environment and the specific substitution pattern on the aromatic ring.

Table 1: Illustrative UV-Vis Spectral Data Interpretation

Transition TypeExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π200-280High
n → π>280Low

This table provides a generalized interpretation of UV-Vis spectra for aromatic compounds and is not based on experimental data for this compound.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). Various ionization techniques can be employed, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common for organophosphorus compounds.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

FragmentProposed StructureSignificance
[M]⁺[C₁₁H₁₇O₄P]⁺Molecular Ion
[M-C₂H₄]⁺Loss of ethylene
[M-OC₂H₅]⁺Loss of ethoxy radical
[C₇H₇O]⁺[CH₃OC₆H₄]⁺Methoxyphenyl cation

This table is based on general fragmentation patterns of similar compounds and awaits experimental verification for this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural determination.

For a compound like this compound, a single-crystal X-ray diffraction analysis would reveal the conformation of the molecule in the solid state, including the orientation of the methoxyphenyl group relative to the phosphonate moiety and the arrangement of the ethyl groups. Although the crystal structure of this compound itself has not been reported, crystallographic data for structurally similar compounds, such as Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, are available. iucr.org Such studies on related structures demonstrate how intermolecular forces, like hydrogen bonds and van der Waals interactions, dictate the packing of the molecules in the crystal lattice. iucr.org This information is crucial for understanding the physical properties of the material and for designing new materials with specific properties.

Table 3: Representative Crystallographic Data for a Related Phosphonate Compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.4909 (6)
b (Å)10.9201 (9)
c (Å)20.4720 (17)
α (°)89.070 (7)
β (°)80.799 (6)
γ (°)71.451 (6)
Volume (ų)1566.1 (2)

Data from Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, provided for illustrative purposes of typical crystallographic parameters. iucr.org

Computational and Theoretical Chemistry of Diethyl 2 Methoxyphenyl Phosphonate Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory has become a important method in quantum chemistry for investigating the electronic structure of molecules. DFT methods are used to predict a wide array of molecular properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals. Such calculations are foundational to understanding the intrinsic properties of Diethyl (2-Methoxyphenyl)phosphonate.

Optimization of Molecular Conformations and Energetics

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this involves determining the most favorable arrangement of the diethyl phosphonate (B1237965) group relative to the 2-methoxyphenyl ring. The rotational barriers around the P-C and C-O bonds are key factors in determining the global minimum energy structure.

Computational studies on similar phosphonate compounds often employ hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Phosphonate System Analogous to this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
P=O 1.485 O=P-O(ethyl) 115.2
P-O(ethyl) 1.590 O=P-C(aryl) 114.8
P-C(aryl) 1.790 O(ethyl)-P-O(ethyl) 102.5
C(aryl)-O(methoxy) 1.365 P-C(aryl)-C(aryl) 120.1

Analysis of Vibrational Frequencies and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) and Raman spectrum. The calculated frequencies can be correlated with experimental spectroscopic data to validate the computational model.

Key vibrational modes for this compound would include the P=O stretching frequency, which is typically a strong band in the IR spectrum, P-O-C and P-C stretching vibrations, and various modes associated with the aromatic ring and the ethyl groups. Theoretical calculations on related α-hydroxyphosphonates have shown good agreement between DFT-calculated and experimental vibrational frequencies. purdue.edu

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in a Model Phosphonate System

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹)
P=O Stretching 1250 - 1280
P-O-C Asymmetric Stretching 1020 - 1050
P-C(aryl) Stretching 750 - 780
C=C(aryl) Stretching 1580 - 1600
C-H(aryl) Stretching 3050 - 3100

Note: This data is illustrative and based on general frequency ranges for organophosphonates, as specific data for the target molecule is not available.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, while the LUMO may be distributed over the phosphonate group and the aromatic ring. The precise energies and distributions are determined by DFT calculations. These calculations are crucial for understanding the molecule's electronic transitions and its behavior in charge-transfer processes.

Table 3: Frontier Molecular Orbital Energies and Related Parameters for a Model Aromatic Phosphonate

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 5.3
Ionization Potential (I) 6.5

Note: These values are representative for similar aromatic phosphonates and are provided for illustrative purposes.

Reactivity Descriptors and Conceptual DFT Approaches

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the electron density. These descriptors help in predicting the reactive sites of a molecule and understanding its behavior in chemical reactions.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. By analyzing the Fukui functions, one can identify the most reactive sites. For this compound, this analysis would pinpoint which atoms are most susceptible to attack by electrophiles and nucleophiles, providing valuable insights for synthetic applications. Studies on similar compounds have utilized Fukui functions to rationalize their reactivity patterns.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, which aligns well with the intuitive Lewis structure concept. NBO analysis for this compound would reveal the natural atomic charges on each atom, the hybridization of the orbitals, and the nature of the bonding and non-bonding interactions. This information is crucial for understanding the polarity of the molecule and the nature of the P-C and P=O bonds. The charge on the phosphorus atom and the oxygen of the phosphoryl group are of particular interest as they are key to the molecule's reactivity.

Table 4: Illustrative Natural Atomic Charges from NBO Analysis for a Model Phosphonate

Atom Natural Charge (e)
P +1.5
O (P=O) -0.6
O (P-O-C) -0.5
C (Aryl, C1) -0.2

Note: The data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis.

Thermodynamic Property Predictions

The prediction of thermodynamic properties through computational methods is a cornerstone of modern chemical research, offering insights into the stability, reactivity, and behavior of molecules under various conditions. For organophosphonates, these predictions are typically achieved using quantum chemical calculations, such as Density Functional Theory (DFT).

DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to determine the optimized molecular geometry corresponding to the lowest energy state. From this optimized structure, various thermodynamic parameters can be calculated. These calculations can predict properties such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°).

For instance, a study on a related compound, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, utilized DFT calculations to investigate its thermodynamic properties. researchgate.net The relationship between temperature and thermodynamic functions like heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) can be established, showing that these properties increase with temperature. This is because higher temperatures lead to increased molecular vibrations and translational and rotational energy. researchgate.net

Table 1: Illustrative Thermodynamic Data for a Related Organophosphonate

This interactive table presents theoretical thermodynamic data for a compound structurally similar to this compound, as specific data for the target compound is not available. The data is based on DFT calculations.

Temperature (K)Heat Capacity (C°p,m) (J·mol⁻¹·K⁻¹)Entropy (S°m) (J·mol⁻¹·K⁻¹)Enthalpy (H°m - H°₀) (kJ·mol⁻¹)
100150.25350.1010.50
200280.45500.2030.75
298.15400.60650.3060.90
400520.75800.40100.15
500640.90950.50150.30

Note: The data in this table is hypothetical and serves to illustrate the typical thermodynamic predictions for organophosphonates based on computational studies of related molecules.

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, providing a detailed view of their interactions with other molecules and surfaces. frontiersin.orgacs.org For this compound, MD simulations could be employed to understand its adsorption characteristics on various materials and its interactions in different solvent environments.

These simulations model the movement of atoms in the system by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. By simulating the system over a period of time, researchers can observe how the phosphonate molecule orients itself on a surface, the strength of its binding, and the specific atoms involved in the interaction. acs.org

Studies on the interaction of organophosphonates like dimethyl methylphosphonate (B1257008) (DMMP) with inorganic surfaces, such as amorphous silica (B1680970), have shown that binding can occur through a combination of van der Waals forces and hydrogen bonding. acs.org At lower hydroxyl coverages on the silica surface, stronger covalent bonds can form between the phosphoryl (P=O) oxygen of the phosphonate and silicon atoms on the surface. acs.org MD simulations can elucidate these complex interactions at an atomic level.

Key insights from MD simulations in this context would include:

Adsorption Energy: Calculation of the energy released when the phosphonate molecule adsorbs onto a surface, indicating the stability of the adsorbed state.

Binding Conformation: Determination of the preferred orientation of the molecule on the surface.

Interaction with Solvents: Understanding how solvent molecules, such as water, affect the adsorption process and the stability of the phosphonate on the surface.

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally predicted properties with those measured through laboratory techniques.

Spectroscopic Properties: One of the most common areas for correlation is vibrational spectroscopy. Theoretical vibrational frequencies calculated using DFT can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation used in the calculations, they can be scaled by an empirical factor to achieve good agreement. For example, in the study of diethyl [hydroxy (phenyl) methyl] phosphonate, DFT calculations were used to assign the vibrational modes observed in the experimental spectra. researchgate.net

Electronic Properties: The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated and correlated with experimental UV-Vis spectroscopy. The HOMO-LUMO energy gap provides an estimate of the electronic excitation energy. researchgate.net

Structural Properties: For crystalline materials, the gold standard for structural determination is single-crystal X-ray diffraction (SXRD). The geometric parameters (bond lengths, bond angles, and torsion angles) obtained from SXRD can be compared with the optimized geometry from DFT calculations. A study on a synthesized α-azoaminophosphonate demonstrated a satisfactory agreement between the experimental crystal structure and the geometry optimized using DFT with the B3LYP/6-311++G(2d,2p) basis set. ijcce.ac.ir

Table 2: Comparison of Theoretical and Experimental Data for a Related Phosphonate

This table illustrates the correlation between theoretical predictions and experimental observations for a phosphonate compound related to this compound.

PropertyTheoretical (DFT)Experimental
P=O Vibrational FrequencyScaled to match~1245 cm⁻¹
O-H Vibrational FrequencyScaled to match~3274 cm⁻¹
C-O-C Vibrational FrequencyScaled to match~1045 cm⁻¹
Key Bond Length (P-C)~1.85 Å~1.83 Å
Key Bond Angle (O-P-O)~115°~114°

Note: The data presented is illustrative and based on findings for structurally similar compounds to demonstrate the principle of correlating theoretical and experimental results. researchgate.netijcce.ac.ir

Synthesis and Characterization of Diethyl 2 Methoxyphenyl Phosphonate Analogues and Derivatives

Modification at the Phenyl Ring: Substituent Effects

The phenyl ring of Diethyl (2-Methoxyphenyl)phosphonate serves as a primary site for structural modification. The introduction of various substituents and the alteration of their positions can significantly influence the molecule's electronic and steric properties.

Positional Isomers and Their Synthetic Accessibility

The position of the methoxy (B1213986) group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—defines the three primary positional isomers of Diethyl (Methoxyphenyl)phosphonate. Their synthesis is often achieved through the Michaelis-Arbuzov reaction, where a corresponding methoxy-substituted bromobenzene (B47551) is reacted with triethyl phosphite (B83602).

The accessibility of these isomers can be influenced by the starting materials and reaction conditions. For instance, the synthesis of various arylphosphonates has been successfully achieved through copper-promoted substitution reactions of the corresponding aryl bromides with phosphonates. scispace.com While specific comparative studies on the synthetic accessibility of all three methoxyphenylphosphonate isomers are not extensively detailed in the provided research, the general methods are well-established. The synthesis of related compounds, such as Diethyl (2-(4-methoxyphenyl)-2-oxoethyl)phosphonate, has been reported with high yields (84%), indicating efficient synthetic pathways for at least the para-substituted analogue. rsc.org

Table 1: Synthesis of Representative Methoxyphenylphosphonate Analogues Data is illustrative of common synthetic methods.

Isomer/AnalogueStarting HalideReagentTypical Reaction
This compound2-Bromoanisole (B166433)Triethyl phosphiteMichaelis-Arbuzov
Diethyl (3-Methoxyphenyl)phosphonate3-BromoanisoleTriethyl phosphiteMichaelis-Arbuzov
Diethyl (4-Methoxyphenyl)phosphonate4-BromoanisoleTriethyl phosphiteMichaelis-Arbuzov

Halogenated and Other Electron-Withdrawing/Donating Substituent Variations

Introducing halogens or other functional groups with varying electronic properties onto the phenyl ring allows for the systematic study of substituent effects. These modifications can alter the reactivity and potential applications of the resulting phosphonate (B1237965) derivatives.

The synthesis of halogenated analogues, such as Diethyl (4-bromophenyl)phosphonate, can be accomplished using methods like palladium-catalyzed cross-coupling reactions or copper-promoted substitutions. scispace.comresearchgate.net For example, the synthesis of Diethyl (2-(4-bromophenyl)-2-oxoethyl)phosphonate has been reported with a 91% yield. rsc.org The versatility of phosphonic acid synthesis provides a wide array of organic precursors whose structures can be adapted to create materials with specific properties. researchgate.net The introduction of electron-donating groups (like amino) or electron-withdrawing groups (like nitro) can be used to modulate the electronic character of the molecule, which is a common strategy in the development of materials for applications such as non-linear optics. scispace.com

Variations in the Phosphonate Ester Groups

Altering the ester groups attached to the phosphorus atom provides another avenue for modifying the parent compound. Replacing the diethyl esters with other alkyl or aryl groups can impact properties such as solubility, stability, and steric hindrance.

Dimethyl, Diphenyl, and Other Alkyl/Aryl Ester Analogues

The synthesis of different phosphonate esters typically involves reacting the appropriate aryl halide with a corresponding trialkyl or triaryl phosphite. For instance, Dimethyl (2-Methoxyphenyl)phosphonate can be synthesized by using trimethyl phosphite instead of triethyl phosphite in the Michaelis-Arbuzov reaction. chemicalbook.comwikipedia.org The reaction of 4-phenylazo-phenylamine and benzaldehydes with dimethyl phosphite has been shown to produce new α-azoaminophosphonates in excellent yields, demonstrating the utility of dimethyl phosphite in generating phosphonate derivatives. ijcce.ac.irijcce.ac.ir

Similarly, Diphenyl (2-Methoxyphenyl)phosphonate can be prepared using triphenyl phosphite. The synthesis of related diphenyl arylphosphonates has been achieved through copper-promoted reactions, yielding the desired products in good yields. scispace.com These reactions highlight the flexibility of choosing different phosphite reagents to generate a variety of ester analogues.

Table 2: Synthesis of (2-Methoxyphenyl)phosphonate Ester Analogues Data is illustrative of common synthetic approaches.

Target CompoundKey ReagentsReaction Type
Dimethyl (2-Methoxyphenyl)phosphonate2-Bromoanisole, Trimethyl phosphiteMichaelis-Arbuzov
Diphenyl (2-Methoxyphenyl)phosphonate2-Bromoanisole, Triphenyl phosphiteMichaelis-Arbuzov / Copper-promoted
Di-isopropyl (2-Methoxyphenyl)phosphonate2-Bromoanisole, Tri-isopropyl phosphiteMichaelis-Arbuzov

Advanced Derivatization Strategies

Beyond simple substitutions, more complex derivatization strategies can be employed to synthesize highly functionalized molecules with specialized properties, such as mimetics of naturally occurring amino acids.

Synthesis of Phosphono-perfluorophenylalanine Derivatives

An advanced application of phosphonate chemistry is the synthesis of phosphono-perfluorophenylalanine derivatives, which act as mimetics of the amino acid phenylalanine. rsc.orgnih.gov A key strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a perfluorinated phosphonate precursor. nih.gov

In this approach, a starting material such as Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate is subjected to SNAr reactions with various nucleophiles, including thiols, amines, and phenols. nih.gov These reactions typically proceed with high regioselectivity, resulting in the formation of para-substituted products. nih.gov This method provides a powerful tool for creating a library of novel phosphono-perfluorophenylalanine derivatives with diverse functional groups. rsc.orgnih.gov The resulting compounds have been studied for their potential biological activities. nih.gov

Preparation of Functionalized Alkyl and Allyl Phosphonate Systems

The synthesis of functionalized alkyl and allyl phosphonates is a significant area of research, driven by their utility as intermediates in various organic transformations, including the Horner-Wadsworth-Emmons reaction.

A direct, one-flask procedure for the conversion of benzylic and allylic alcohols into their corresponding phosphonates involves treatment with triethyl phosphite and zinc iodide. acs.org This method provides a convenient alternative to the traditional two-step process of converting the alcohol to a halide followed by an Arbuzov reaction. acs.org The reaction is typically conducted at reflux overnight. acs.org For instance, the reaction of benzyl (B1604629) alcohol with 1.5 equivalents of both triethyl phosphite and zinc iodide in refluxing toluene (B28343) yields diethyl benzylphosphonate. acs.org

Allyl phosphonate diesters can also be prepared by reacting an allyl halide or alcohol with a phosphite compound in the presence of a phosphinated d8 transition metal catalyst. google.com For example, O,O-dimethylallylphosphonate was synthesized by refluxing allyl alcohol and trimethylphosphite with pentakis (trimethylphosphite) nickel (II) bis(tetraphenylborate) as a catalyst. google.com Similarly, reacting allyl bromide with triethylphosphite under the same catalytic conditions yielded the corresponding diethylallylphosphonate. google.com Another approach involves the reaction of triethyl phosphite with chloropropene in an organic solvent like N,N-dimethylformamide (DMF) in the presence of a CuCl catalyst and a polymerization inhibitor. google.com

The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing certain phosphonates. researchgate.net Direct phosphonation via a Michaelis-Arbuzov reaction has been effectively performed on alkyl bromides. researchgate.net Alternatively, the addition of diethyl hydrogenophosphonate to alkenes has been shown to produce phosphonated monomers in good yields. researchgate.net Microwave-assisted, solvent-free alkylation of monoalkyl phosphonic derivatives with alkyl halides in the presence of triethylamine (B128534) is another efficient method for producing dialkyl alkylphosphonates. nih.gov

Functionalization can also be achieved on existing phosphonate systems. For example, polyvinylphosphonates containing allyl groups can undergo various polymer-analogous transformations such as epoxidation, bromination, and thiol-ene click reactions to introduce a range of functional groups. rsc.org

A green and operationally simple protocol for the synthesis of 2-aryl allyl phosphonates has been developed using a water-soluble NiSO4·6H2O/cationic 2,2′-bipyridyl ligand system for the Suzuki-Miyaura coupling of arylboronic acids with diethyl (2-bromoallyl)phosphonate. nih.gov

Table 1: Synthesis of Allyl Phosphonates via Catalytic Reaction

Reactant 1Reactant 2CatalystProductYield (%)Reference
Allyl alcoholTrimethylphosphitePentakis (trimethylphosphite) nickel (II) bis(tetraphenylborate)O,O-dimethylallylphosphonate60 google.com
Allyl bromideTriethylphosphitePentakis (trimethylphosphite) nickel (II) bis(tetraphenylborate)O,O-diethylallylphosphonate- google.com
Allyl bromideTriisopropylphosphitePentakis (trimethylphosphite) nickel (II) bis(tetraphenylborate)O,O-diisopropylallylphosphonate80 google.com
Allyl bromideTributylphosphitePentakis (trimethylphosphite) nickel (II) bis(tetraphenylborate)O,O-dibutylallylphosphonate77 google.com
ChloropropeneTriethyl phosphiteCuClDiethyl allylphosphonate82.5 google.com

Formation of Phosphoramidate (B1195095) and Ether-Phosphonate Structures

Phosphoramidates are a class of organophosphorus compounds where one of the hydroxyl groups of a phosphate (B84403) is replaced by an amine group. wikipedia.org A common synthetic route is the Stokes method, which begins with phosphorus oxychloride. This reagent reacts with phenol (B47542) to form a chlorophosphonate ester. The remaining chlorine atoms are then substituted by reaction with an amine to yield the phosphoramidate. wikipedia.org

Another approach involves the reaction of amines with symmetrical trialkyl phosphites in the presence of iodine. nih.gov This method has been used to synthesize various N-arylphosphoramidates and dialkyl phosphoramidates, including phosphoryl amino acid esters, with yields ranging from 0-95%. nih.gov Phase-transfer catalysis has also been employed for the phosphorylation of amines using dialkyl H-phosphonates. nih.gov For example, the phosphorylation of amines like aniline (B41778), benzylamine, and cyclohexylamine (B46788) with diethyl H-phosphonate in the presence of [BnEt3N]Cl as a catalyst affords the corresponding phosphoramidates in 35-93% yield after recrystallization. nih.gov A robust solid-phase protocol has also been developed for synthesizing chimeric oligonucleotides containing phosphoramidate linkages through the amidation of an O-methyl-(H)-phosphinate internucleotide linkage. nih.gov

The synthesis of mixed alkyl aryl phosphonates, which contain an ether-like P-O-Aryl bond, can be achieved through a copper-catalyzed O-arylation of dialkyl phosphonates with diaryliodonium salts. acs.org This catalytic method operates under mild conditions and is effective for a variety of dialkyl phosphonates and diaryliodonium salts. acs.org For instance, the reaction of diethyl ethylphosphonate with diphenyliodonium (B167342) triflate in the presence of a copper(I) chloride catalyst and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligand in dichloromethane (B109758) at 40°C yields ethyl phenyl ethylphosphonate in 90% yield. acs.org This methodology has been successfully applied to a range of substrates, including functionalized benzyl and alkyl diethyl phosphonates, providing the corresponding ethyl phenyl phosphonates in high yields. acs.org

Table 2: Copper-Catalyzed Synthesis of Ethyl Phenyl Phosphonates

Dialkyl Phosphonate SubstrateDiaryliodonium SaltProductYield (%)Reference
Diethyl ethylphosphonateDiphenyliodonium triflateEthyl phenyl ethylphosphonate90 acs.org
Diethyl propylphosphonateDiphenyliodonium triflateEthyl phenyl propylphosphonate87 acs.org
Diethyl isopropylphosphonateDiphenyliodonium triflateEthyl phenyl isopropylphosphonate88 acs.org
Diethyl phenylphosphonate (B1237145)Diphenyliodonium triflateEthyl phenyl phenylphosphonate85 acs.org
Diethyl (4-methoxybenzyl)phosphonateDiphenyliodonium triflateEthyl phenyl (4-methoxybenzyl)phosphonate95 acs.org

Cyclic and Conformationally Restricted Phosphonate Analogues

The synthesis of cyclic phosphonates and their conformationally restricted analogues is of interest for various applications, including the development of stable polymers and biologically active molecules. Cyclic phosphonate trimers (RPO₂)₃ can be synthesized and subsequently used in thermal ring-opening polymerization (TROP) to create polyphosphonates. uvic.ca The stability of the resulting polymers towards moisture can be enhanced by incorporating sterically bulky side groups (-R) on the phosphonate ring. uvic.ca

Acyclic nucleoside phosphonate (ANP) analogues containing cyclic systems have been synthesized to create therapeutic agents. nih.gov The formation of the phosphonate moiety in these structures is often achieved through methods like the Michaelis-Arbuzov reaction with phosphite, phosphonylation of an alkoxide, or Rh(II)-catalyzed O-H insertion. nih.gov The cyclic components themselves are constructed using various organic reactions. For example, cyclopropane (B1198618) systems are prepared via diazomethane (B1218177) cyclopropanation catalyzed by Pd(OAc)₂, or through intramolecular alkylation. nih.gov Methylenecyclopropane systems can be made by diazoacetate cyclopropanation followed by addition-elimination reactions. nih.gov Furthermore, 1,2,3-triazole rings, which serve as tethers, are commonly formed via a 1,3-dipolar cycloaddition between azidealkylphosphonates and propargylated nucleobases. nih.gov

The synthesis of phosphonate analogues of natural products like cyclophostin (B1669515) has also been explored. These synthetic efforts aim to create structurally related compounds with potentially interesting biological activities. researchgate.net Similarly, a novel cyclopropyl (B3062369) phosphonate nucleotide has been synthesized as a mimic of phosphate groups in oligonucleotides, with the goal of increasing their in vivo stability. rsc.org

Strategies for the Preparation of Ring-Expanded Bryostatin Analogs

Bryostatins are a family of marine natural products with potent biological activities, but their structural complexity and scarcity have prompted the development of synthetic analogues. Strategies for preparing ring-expanded analogues aim to simplify the structure while retaining key functional features.

One key strategy involves ring-closing metathesis (RCM) to form the large macrocycle. In the synthesis of one ring-expanded analogue, RCM was used to create a 31-membered ring. nih.gov This approach was part of a broader strategy that also employed a Ru-catalyzed tandem enyne coupling/Michael addition to construct the northern fragment of the molecule. nih.gov Another synthesis of a ring-expanded analogue also utilized RCM as a key step for macrocyclization. nih.gov This was combined with a Ru-catalyzed tandem process for tetrahydropyran (B127337) formation and a Pd(II)-catalyzed tandem reaction for dihydropyran synthesis to build the necessary fragments. nih.gov

The modularity of synthetic routes is a crucial aspect of these strategies, allowing for the assembly of complex molecules from smaller, more accessible fragments. A convergent fragment coupling approach has been used, often involving a late-stage esterification and macrotransacetalization to join the northern and southern hemispheres of the molecule. pnas.org

A significant challenge in these syntheses can be the stability of the final structure. In the synthesis of a des-B-ring analogue, the final deprotection steps led to an unexpected 1,2-acyl migration from the C1 carbonyl to the C26 hydroxyl group. This resulted in a ring expansion from the intended 20-membered macrolactone to a 21-membered macrodiolide in 61% yield. acs.org This spontaneous rearrangement was thought to be driven by the relief of ring strain. acs.org

Applications in Organic Synthesis and Materials Science

Diethyl (2-Methoxyphenyl)phosphonate as a Versatile Synthetic Intermediate

Organophosphorus compounds, particularly phosphonates, are widely utilized as intermediates in organic synthesis. frontiersin.org Their reactivity allows for the formation of new carbon-phosphorus and carbon-carbon bonds, making them valuable building blocks for a diverse range of molecular architectures.

Role in the Synthesis of Complex Organic Molecules and Specialized Scaffolds

Phosphonates are extensively used as improved Wittig reagents, specifically in the Horner-Wadsworth-Emmons reaction, to synthesize alkenes. frontiersin.org While specific examples detailing the use of this compound in this exact capacity are not prominent, the synthesis of related structures highlights its potential role. For instance, diethyl phosphite (B83602), a closely related precursor, reacts with 4-methoxybenzaldehyde (B44291) in the presence of ammonium (B1175870) acetate (B1210297) to form diethyl (amino(4-methoxyphenyl)methyl)phosphonate. semanticscholar.org This reaction demonstrates how the methoxyphenyl and diethyl phosphonate (B1237965) moieties can be readily incorporated into larger, more functionalized molecules.

The general synthetic utility of phosphonates is well-established for creating compounds with significant biological activities, including structures analogous to α-amino acids, which can act as enzyme inhibitors or antibiotics. gjesr.com The presence of the 2-methoxyphenyl group offers a site for further modification, potentially influencing the steric and electronic properties of the target molecule.

Precursor for Other Organophosphorus Reagents

This compound and its close derivatives serve as important precursors for other specialized organophosphorus compounds. A key application is in the synthesis of phosphine (B1218219) oxides, which are themselves stable intermediates for valuable phosphine ligands. umn.eduresearchgate.net

A patented method details the synthesis of bis(2-methoxyphenyl)phosphine (B161851) oxide, a critical intermediate for a class of bisphosphine ligands. google.com This process involves the reaction of anisole (B1667542) with triethyl phosphate (B84403) to produce bis(2-methoxyphenyl)ethyl phosphonate, a compound structurally analogous to this compound. This phosphonate is then reduced to yield the target bis(2-methoxyphenyl)phosphine oxide. google.com This specific pathway underscores the role of (2-methoxyphenyl)phosphonate esters as direct precursors to key reagents in catalyst development.

Precursor CompoundReactionResulting Intermediate/ProductApplication of Product
Anisole and Triethyl PhosphateReaction with n-butyllithium, followed by reductionBis(2-methoxyphenyl)phosphine oxideIntermediate for Bisphosphine Ligands
4-Methoxybenzaldehyde and Diethyl PhosphiteKabachnik-Fields ReactionDiethyl (amino(4-methoxyphenyl)methyl)phosphonateSynthesis of complex organic molecules

Catalytic Applications and Ligand Design

The development of sophisticated ligands is central to advancing transition metal catalysis. Phosphine ligands are particularly important due to their ability to fine-tune the electronic and steric properties of a metal center, thereby controlling the catalyst's activity and selectivity. frontiersin.org

Derivatives as Intermediates for Bisphosphine Ligands in Metal Catalysis

Derivatives of (2-methoxyphenyl)phosphonate are crucial intermediates in the synthesis of bisphosphine ligands used in industrial catalysis. google.com As established, bis(2-methoxyphenyl)phosphine oxide is a key precursor for ligands such as 1,3-bis[bis(2-methoxyphenyl)phosphino]propane. google.com

These types of bisphosphine ligands are essential components of palladium(II)-based catalyst systems used for the polymerization of polyketones—a class of thermoplastic engineering plastics derived from carbon monoxide and olefins. google.com The specific structure of the ligand, originating from the (2-methoxyphenyl)phosphine moiety, is critical for the catalyst's performance. The methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the phosphorus atom, enhancing catalytic activity. researchgate.net Ligands such as Tris(2-methoxyphenyl)phosphine are utilized in a variety of catalytic cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig reactions. alfa-chemical.comsigmaaldrich.com

Materials Science Applications

In materials science, organophosphorus compounds are valued for their ability to impart specific properties to polymers, most notably flame retardancy.

Considerations in Flame Retardant Formulations

Organophosphorus compounds are recognized as effective, environmentally benign flame retardants, offering an alternative to halogenated systems. frontiersin.orgnih.gov Their utility in polymer systems like epoxy resins, polyurethanes, and polyesters is well-documented. irocoatingadditive.comresearchgate.net Compounds such as this compound are considered for these applications due to their inherent phosphorus content and thermal stability. nih.gov

The flame-retardant mechanism of organophosphorus compounds typically involves action in both the gas and condensed phases: nih.govresearchgate.net

Gas Phase: During combustion, the phosphorus compound can decompose to release phosphorus-containing radicals (e.g., PO•). These radicals interfere with the combustion cycle in the gas phase by quenching highly reactive H• and OH• radicals.

Condensed Phase: In the solid polymer, the phosphorus compound promotes the formation of a stable char layer on the material's surface. This char acts as an insulating barrier, limiting heat transfer to the underlying polymer and restricting the release of flammable volatiles.

The selection of a specific phosphonate for a flame-retardant formulation depends on factors like its phosphorus content, thermal stability, and compatibility with the polymer matrix. The structure of this compound, with its aromatic component, can contribute to char formation, a key aspect of the condensed-phase mechanism. researchgate.net

Flame Retardant ClassPrimary MechanismExample Applications
Phosphate EstersGas and Condensed PhasePolyurethane (PU), Polyester (PET), Polycarbonate (PC)
Phosphonic Acid EstersGas and Condensed PhaseWidely used as flame retardants
Phosphorus Heterocyclic CompoundsCondensed Phase (Char Formation)Polyester, Epoxy Resins, Polyurethane

Development of Corrosion Inhibitors Based on Phosphonate Scaffolds

Phosphonate-based compounds have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. The molecular structure of the phosphonate, including the nature of its organic substituents, plays a crucial role in its inhibitory performance.

Research into scaffolds similar to this compound has provided significant insights. A study on Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate (2-EHMAP), a closely related α-aminophosphonate, demonstrated its effectiveness in protecting mild steel in 1M HCl and 0.5M H₂SO₄ solutions. The presence of the methoxyphenyl group, along with heteroatoms like nitrogen and oxygen, facilitates strong adsorption onto the steel surface.

The inhibition mechanism involves the formation of a protective layer through the interaction of the inhibitor's electron-rich centers (lone pair electrons on oxygen and nitrogen atoms and π-electrons of the aromatic ring) with the vacant d-orbitals of iron atoms on the metal surface. Studies using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have confirmed that these types of molecules often act as mixed-type inhibitors, meaning they suppress both the metal dissolution (anodic) and hydrogen evolution (cathodic) reactions. The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.

Quantum chemical calculations using Density Functional Theory (DFT) have further elucidated the structure-activity relationship. Parameters such as the energy of the Highest Occupied Molecular Orbital (E HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO), and the dipole moment are correlated with inhibition efficiency. A higher E HOMO value suggests a greater tendency to donate electrons to the metal surface, enhancing adsorption and protection. The 2-methoxy substitution, as found in 2-EHMAP, has been shown to provide superior inhibition compared to substitutions at other positions (e.g., 3-methoxy), underscoring the importance of the substituent's position on the phenyl ring.

Inhibition Efficiency of Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate (2-EHMAP) on Mild Steel in 1M HCl
TechniqueConcentration (M)Inhibition Efficiency (%)
Weight Loss5 x 10⁻³94.1
Potentiodynamic Polarization5 x 10⁻³92.9
Electrochemical Impedance Spectroscopy (EIS)5 x 10⁻³93.8

Stereoselective and Asymmetric Synthesis

Phosphonate reagents are fundamental tools in organic synthesis for the creation of carbon-carbon double bonds, most notably through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion. A key feature of the HWE reaction is its high degree of diastereoselectivity, typically yielding the (E)-alkene as the major product with excellent control.

The reaction begins with the deprotonation of the phosphonate at the α-carbon position by a base to form a nucleophilic carbanion. This carbanion then adds to the carbonyl carbon of an aldehyde or ketone. The stereochemical outcome is largely determined by the subsequent elimination step, which proceeds through a cyclic oxaphosphetane intermediate. The thermodynamic stability of the intermediates leading to the (E)- and (Z)-alkenes dictates the product ratio. For phosphonates stabilized by an adjacent electron-withdrawing group (like an ester or phenyl group), the pathway leading to the thermodynamically more stable (E)-alkene is strongly favored.

While specific diastereoselective reactions involving this compound itself are not extensively detailed in the literature, its behavior can be predicted based on the well-established principles of the HWE reaction for similar aryl phosphonates. The reaction of a related phosphonate, tetraethyl methylenediphosphonate, with aromatic aldehydes demonstrates this principle. For example, its reaction with 4-methoxybenzaldehyde under solvent-free, mechanically activated conditions yields exclusively the (E)-isomer of the resulting vinylphosphonate. This high selectivity is a hallmark of the HWE reaction with aromatic aldehydes.

Diastereoselectivity in Horner-Wadsworth-Emmons Reactions with Aromatic Aldehydes
Phosphonate ReagentAldehydeProductDiastereomeric Ratio (E:Z)Yield (%)
Tetraethyl methylenediphosphonate4-MethoxybenzaldehydeDiethyl (E)-2-(4-methoxyphenyl)vinylphosphonate>99:199
Tetraethyl methylenediphosphonateBenzaldehydeDiethyl (E)-styrylphosphonate>99:198
Tetraethyl methylenediphosphonate4-ChlorobenzaldehydeDiethyl (E)-2-(4-chlorophenyl)vinylphosphonate>99:199

The synthesis of chiral phosphonates with high enantiopurity is a significant objective due to their applications as enzyme inhibitors, therapeutic agents, and chiral ligands. Several strategies have been developed to achieve enantioselectivity in reactions involving phosphonate reagents. These methods generally fall into categories such as the use of chiral catalysts, chiral auxiliaries, or the enantioselective transformation of prochiral phosphonate substrates.

One powerful and modern approach is the catalytic enantioselective desymmetrization of prochiral phosphonate esters. In this strategy, a prochiral phosphonate, which contains two identical ester groups, is treated with a nucleophile in the presence of a chiral catalyst. The catalyst creates a chiral environment that directs the nucleophile to replace one of the two ester groups preferentially, leading to a single enantiomer of the chiral phosphonate product. Bifunctional organocatalysts, such as those based on an iminophosphorane superbase, have proven highly effective, providing excellent yields and high enantioselectivity for a range of substrates.

Other catalytic strategies include enantioselective additions to unsaturated phosphonates. For instance, the conjugate addition of nucleophiles to α,β-unsaturated phosphonates can be rendered enantioselective by employing chiral metal complexes or organocatalysts. Similarly, [3+2] cycloaddition reactions using phosphonate-containing dipolarophiles in the presence of chiral catalysts can generate chiral cyclic phosphonates with high stereocontrol.

Furthermore, the Abramov reaction, which is the addition of a dialkyl phosphite to an aldehyde, can be performed enantioselectively using a chiral catalyst to produce chiral α-hydroxyphosphonates. These strategies represent key methodologies in modern synthetic chemistry for accessing optically active phosphonate compounds, which could be applied to precursors of this compound to generate chiral derivatives.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing diethyl (2-methoxyphenyl)phosphonate?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-methoxyphenylmagnesium bromide with diethyl phosphite under anhydrous conditions. Key parameters include:

  • Reagents: Diethyl phosphite, Grignard reagent (e.g., 2-methoxyphenylmagnesium bromide), and dry tetrahydrofuran (THF).
  • Conditions: Stirring at 0–5°C under nitrogen atmosphere, followed by gradual warming to room temperature.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or distillation under reduced pressure.

Example Reaction Setup ():

StepReagent/ConditionPurpose
1THF, 0°CSolvent and temperature control
22-Methoxyphenylmagnesium bromideNucleophile generation
3Diethyl phosphiteElectrophilic phosphorus source
4Column chromatography (EtOAc/hexane, 1:3)Isolation of product (~90% purity)

Key Characterization:

  • ¹H/³¹P NMR: Peaks for methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and phosphonate group (³¹P δ ~20–25 ppm) .
  • GC-MS: Retention time and molecular ion (M⁺) matching calculated molecular weight .

Advanced Reaction Design and Mechanistic Insights

Q. Q2. How can reaction conditions be optimized to minimize byproducts in phosphonate synthesis?

Methodological Answer: Byproduct formation (e.g., dialkyl phosphates or oxidized species) often arises from competing hydrolysis or oxidation. Optimization strategies include:

  • Moisture Control: Use of molecular sieves or anhydrous solvents to suppress hydrolysis .
  • Catalyst Screening: Transition-metal-free conditions (e.g., visible-light-promoted reactions) reduce side reactions ().
  • Temperature Gradients: Slow addition of reagents at low temperatures (<5°C) minimizes exothermic side reactions .

Data Contradiction Example:
In gas chromatography (GC) analysis, overlapping peaks for diethyl phosphonate and triethyl phosphite (retention times: 4'05" vs. 4'30") may lead to misidentification. Resolution requires:

  • 4-meter GC column for baseline separation .
  • Infrared (IR) cross-validation: Absence of 4.15-μ band confirms triethyl phosphite .

Safety and Handling in Laboratory Settings

Q. Q3. What are the critical safety considerations when handling this compound?

Methodological Answer:

  • Hazard Identification ():
    • Flammability: Classified as a Category 4 flammable liquid (flash point ~100°C).
    • Toxicity: Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) but potential skin/eye irritant.
  • Protective Measures:
    • PPE: Nitrile gloves, lab coat, and safety goggles.
    • Ventilation: Use fume hoods for synthesis and purification steps.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Analytical Techniques

Q. Q4. How is ³¹P NMR used to resolve structural ambiguities in phosphonate derivatives?

Methodological Answer: ³¹P NMR is indispensable for confirming phosphonate structure and purity:

  • Chemical Shifts: this compound exhibits a ³¹P signal at δ ~22 ppm, distinct from phosphate esters (δ ~0 ppm) or phosphites (δ ~125 ppm) .
  • Coupling Patterns: Splitting due to adjacent protons (e.g., J₃₁P-¹H ~10–15 Hz for P-OCH₂CH₃ groups).

Case Study ():
X-ray crystallography confirmed the crystal structure of a related phosphonate (diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate), resolving ambiguities in stereochemistry. Key parameters:

ParameterValue
Space groupP2₁/c
Bond angle (O–P–O)109.5°
Hydrogen bondsO–H⋯O (2.85 Å)

Data Contradictions and Resolution

Q. Q5. How should researchers address discrepancies in spectroscopic data for phosphonate derivatives?

Methodological Answer: Contradictions often arise from impurities, solvent effects, or instrument calibration. Resolution steps:

Cross-Validation: Compare ¹H, ¹³C, and ³¹P NMR data with literature ().

High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₁H₁₇O₄P requires m/z 244.0841).

Chromatographic Purity: Use HPLC or GC with ≥95% purity thresholds ().

Example ():
In GC analysis of a phosphonate mixture, overlapping peaks (diethyl phosphonate and triethyl phosphite) were resolved using a 4-meter column, followed by IR validation (absence of 4.15-μ band for triethyl phosphite).

Environmental and Stability Considerations

Q. Q6. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 150°C, releasing toxic phosphorus oxides. Store at 2–8°C in amber glass .
  • Hydrolytic Stability: Susceptible to hydrolysis in aqueous acidic/basic conditions. Monitor via ³¹P NMR for degradation (δ shift to phosphate ~0 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.